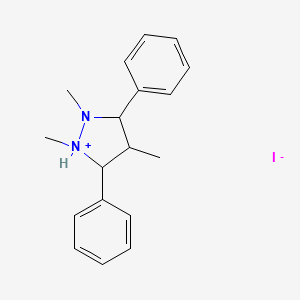![molecular formula C17H27NO B14596665 4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- CAS No. 61170-98-7](/img/structure/B14596665.png)
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is part of the piperidinol family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- typically involves the reaction of 3,4-dimethylbenzyl chloride with 1,2,5-trimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidinol derivatives.
Aplicaciones Científicas De Investigación
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets. For example, it has been studied as a potential antagonist of the CCR5 receptor, which is involved in the entry of HIV-1 into host cells . The binding of the compound to the receptor can inhibit the viral entry process, thereby exerting its antiviral effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but different functional groups.
4-Piperidone: Another piperidine derivative used in the synthesis of various pharmaceuticals.
4-(2-Methylphenyl)-4-piperidinol: A compound with a similar piperidinol core but different substituents on the aromatic ring.
Uniqueness
4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution on the piperidine ring and the dimethyl substitution on the phenyl ring contribute to its unique reactivity and potential therapeutic applications .
Propiedades
Número CAS |
61170-98-7 |
|---|---|
Fórmula molecular |
C17H27NO |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C17H27NO/c1-12-6-7-16(8-13(12)2)10-17(19)9-15(4)18(5)11-14(17)3/h6-8,14-15,19H,9-11H2,1-5H3 |
Clave InChI |
GWORZLVJIYMHPW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1C)C)(CC2=CC(=C(C=C2)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)


![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)



![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)
